2,6-Dimethoxybenzylamine
Overview
Description
2,6-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol It is characterized by the presence of two methoxy groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxybenzylamine can be synthesized through several methods. One common approach involves the reduction of 2,6-dimethoxybenzonitrile using reducing agents such as sodium borohydride (NaBH4) in the presence of a catalyst like boron trifluoride etherate (BF3·OEt2) in tetrahydrofuran (THF) . Another method involves the catalytic hydrogenation of 2,6-dimethoxybenzaldehyde using hydrogen gas (H2) and a catalyst such as Raney nickel in ethyl acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxybenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2,6-Dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: this compound derivatives.
Substitution: Various substituted benzylamine derivatives.
Scientific Research Applications
2,6-Dimethoxybenzylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds and is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development and pharmacological studies.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxybenzylamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular processes. The methoxy groups enhance its binding affinity and selectivity towards these targets, making it a valuable compound in biochemical and pharmacological research.
Comparison with Similar Compounds
2,4-Dimethoxybenzylamine: Similar in structure but with methoxy groups at different positions, affecting its reactivity and applications.
3,4-Dimethoxybenzylamine: Another isomer with distinct chemical properties and uses.
Uniqueness: 2,6-Dimethoxybenzylamine is unique due to the specific positioning of its methoxy groups, which influences its chemical behavior and interaction with biological targets. This makes it particularly useful in certain synthetic and research applications where other isomers may not be as effective.
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-8-4-3-5-9(12-2)7(8)6-10/h3-5H,6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKGMBAKVJAVAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384193 | |
Record name | 2,6-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20781-22-0 | |
Record name | 2,6-Dimethoxybenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-dimethoxybenzylamine derivatives in solid-phase peptide synthesis, and how does their use benefit the process?
A: this compound derivatives, specifically 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine, can act as acid-labile anchoring linkages in solid-phase peptide synthesis. [] These linkages are attached to a solid resin, and the peptide chain is assembled on the linkage. The key advantage of these derivatives is their sensitivity to acidic conditions. After the peptide synthesis is complete, treatment with trifluoroacetic acid (TFA) cleaves the peptide from the resin at the linkage point, releasing the desired peptide with a C-terminal amide group. [] This is particularly beneficial for synthesizing peptides with C-terminal asparagine, which are prone to side reactions when traditional strong acid cleavage methods are used. []
Q2: Can you provide an example of how the effectiveness of this compound-based resins was demonstrated in the research?
A: The researchers successfully synthesized the peptide thymulin (FTS, pGlu-Ala-Lys-Ser-Gln-Gly-Gly-Ser-Asn) using both 4-benzoxy-2,6-dimethoxybenzylamine and 2-benzoxy-4,6-dimethoxybenzylamine resins. [] They demonstrated that these resins facilitated the efficient attachment of Fmoc-protected amino acids and subsequent cleavage of the completed peptide in high purity using TFA. [] This example highlights the effectiveness of these resins in synthesizing C-terminal asparagine peptides using the Fmoc strategy.
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